molecular formula C19H23N3O6S B2414647 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide CAS No. 941997-01-9

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide

Cat. No. B2414647
CAS RN: 941997-01-9
M. Wt: 421.47
InChI Key: CMHFMIWULAKMGB-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBS is a sulfonamide-based compound that has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

Pharmacological Potential

  • Antihypertensive and Diuretic Activities: A study on quinazoline derivatives, including a compound similar to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide, explored their antihypertensive and diuretic properties. These derivatives were evaluated for their potential in treating hypertension and as diuretics (Rahman et al., 2014).

Chemical Synthesis and Properties

  • Preparation of Secondary Amines: The chemical synthesis of secondary amines from primary amines using 2-nitrobenzenesulfonamides, related to the given compound, was studied. This process includes steps like sulfonation, protection, and alkylation (Kurosawa et al., 2003).
  • Reduction in N,N-dimethylformamide: A study detailed the reduction process of nitrobenzenesulfonyl derivatives, which are closely related to the given compound. The research focused on the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N,N-dimethylformamide (Zanoni & Stradiotto, 1991).

Molecular Structure and Analysis

  • Conformational Properties Study: An investigation into the conformational properties of ortho-nitrobenzenesulfonamide, which has structural similarities to the compound , was conducted. This study focused on its structure in gas and crystalline phases, highlighting the impact of intramolecular hydrogen bonding (Giricheva et al., 2011).

Biochemical Applications

  • Enzyme Inhibitory Activities: A study on the synthesis and evaluation of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which share structural features with the given compound, assessed their anticholinesterase and antioxidant activities. This highlights the potential biochemical applications of similar compounds (Mphahlele et al., 2021).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-27-16-6-4-5-15(13-16)18(21-9-11-28-12-10-21)14-20-29(25,26)19-8-3-2-7-17(19)22(23)24/h2-8,13,18,20H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHFMIWULAKMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide

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